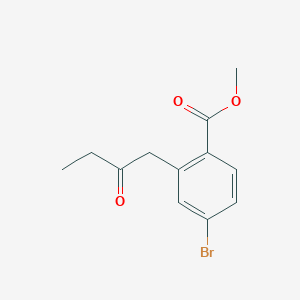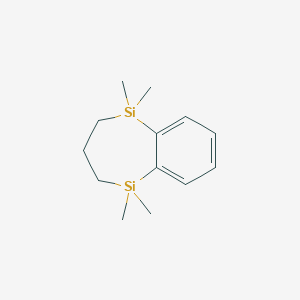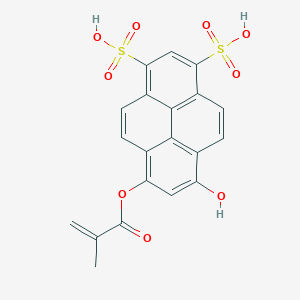
Naphthacene, 5,12-bis(decyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthacene, 5,12-bis(decyloxy)- is a synthetic organic compound belonging to the class of naphthalene derivatives It is composed of a naphthacene core with two decyloxy groups attached at the 5 and 12 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthacene, 5,12-bis(decyloxy)- typically involves the introduction of decyloxy groups to the naphthacene core. One common method is the etherification of naphthacene-5,12-diol with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of Naphthacene, 5,12-bis(decyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Naphthacene, 5,12-bis(decyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: The decyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted naphthacene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which Naphthacene, 5,12-bis(decyloxy)- exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with proteins and nucleic acids, affecting their structure and function. The pathways involved can include binding to specific sites on enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphthacenequinone: A related compound with quinone functional groups.
Anthracene derivatives: Compounds with similar polycyclic aromatic structures but different functional groups.
Phenylethynylnaphthacene: Another derivative with phenylethynyl groups instead of decyloxy groups.
Uniqueness
Naphthacene, 5,12-bis(decyloxy)- is unique due to the presence of long alkyl chains (decyloxy groups) which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other naphthacene derivatives and useful for specific applications where these properties are advantageous.
Propiedades
Número CAS |
718629-53-9 |
|---|---|
Fórmula molecular |
C38H52O2 |
Peso molecular |
540.8 g/mol |
Nombre IUPAC |
5,12-didecoxytetracene |
InChI |
InChI=1S/C38H52O2/c1-3-5-7-9-11-13-15-21-27-39-37-33-25-19-20-26-34(33)38(40-28-22-16-14-12-10-8-6-4-2)36-30-32-24-18-17-23-31(32)29-35(36)37/h17-20,23-26,29-30H,3-16,21-22,27-28H2,1-2H3 |
Clave InChI |
NMGUSLUAKZONJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC4=CC=CC=C4C=C31)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)

![N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B14228637.png)
![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)


![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)
![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)

